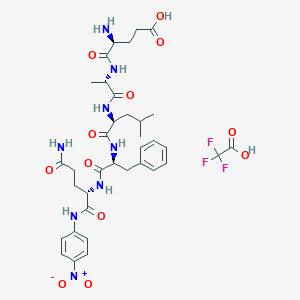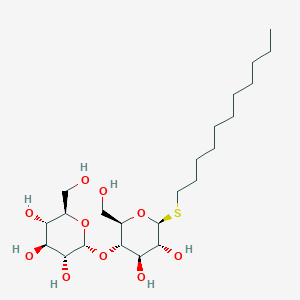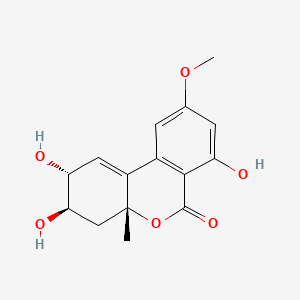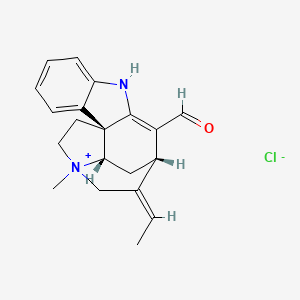
Vincanidine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a dopamine receptor stimulating agent. Indolinine alkaloid, extracted from roots of Vinca erecta (Apocynaceae fam.) It acts like a Dopaminic receptors ligand as an emetic compound with central mechanism of action. Field of Use:
Applications De Recherche Scientifique
Chemical Structure and Derivatives
- Vincanidine and Vinervine Derivatives : Vincanidine, a derivative of α-methylindole, forms various bases when heated with hydrochloric acid. These include desformylvincanidine, which yields indoline and indole derivatives upon reduction. The structure and absolute configurations of vincanidine are established through spectroscopy methods and by its conversion to tetrahydroacuammicine from tetrahydrovinervine (Yuldashev et al., 2004).
Applications in Cancer Treatment
- Vinca Alkaloids in Cancer Therapy : Vinca alkaloids, including vincanidine, have been crucial in cancer chemotherapy for over 30 years. Their clinical applications, however, are hampered by a lack of clear correlation between in vitro and in vivo results, and the exact mechanism of action remains unclear. Recent studies indicate potential new applications in cancer therapy, including antiangiogenic activities (Duflos et al., 2012).
Structural and Molecular Analysis
- Structural Analysis of Vincanidine : The structure of vincanidine, featuring the 2-methyleneindoline chromophoric system, is confirmed by UV and infrared spectral analysis. The presence of this system is typical of alkaloids like vincanine and akuammicine (Ubaev et al., 1965).
Biotechnological Aspects
- Catharanthus Alkaloids in Biotechnology : The Catharanthus (Vinca) alkaloids are extensively studied in medicinal plant research. They hold significant potential for biotechnological applications, such as in vitro culture and metabolic engineering, to enhance alkaloid production. This has broad implications for drug development and cancer therapy (van der Heijden et al., 2004).
Anticancer Properties and Pharmacological Studies
- Alkaloids as Anticancer Agents : Alkaloids like vincanidine have shown promising antiproliferative and anticancer effects. The ongoing research emphasizes the potential of these compounds for future development as anticancer drugs (Mondal et al., 2019).
Quantitative Analysis in Botanical Studies
- Quantitative Determination in Plant Roots : A method for the extraction and quantitative determination of vincanidine in Vinca erecta roots has been developed, facilitating its study and application in botanical and pharmacological research (Mirkina & Shakirov, 2004).
Propriétés
Formule moléculaire |
C19H20O2N2, HCl |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(1R,11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3+;/t14-,18-,20+,22?;/m0./s1 |
SMILES |
CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] |
Apparence |
Light brown powder |
Pureté |
≥ 97%. Method for purity assay: mass spectrometry |
Synonymes |
12-hydroxynorfluorocurarine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


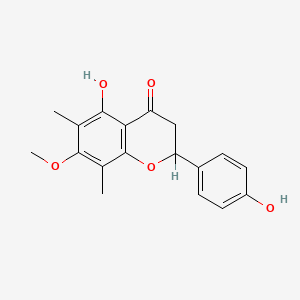

![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)
